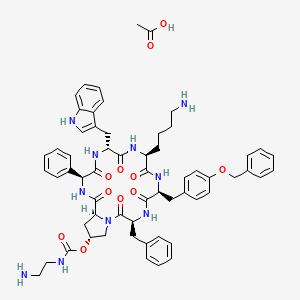

Pasireotide acetate

Overview

Description

Pasireotide is a man-made protein that is similar to a hormone in the body called somatostatin . It is used to treat Cushing’s disease or acromegaly (endocrine disorders). Pasireotide is usually given after surgery or other treatments did not work or have stopped working . It is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity .

Synthesis Analysis

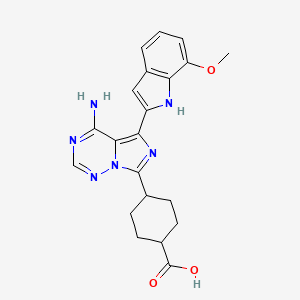

Pasireotide is a novel multireceptor-targeted somatostatin receptor ligand (SRL) characterized by a higher affinity to somatostatin receptor type 5 than type 2, unlike first-generation SRLs . Because of the broader binding profile, pasireotide has been suggested to have a greater clinical efficacy in acromegaly than first-generation SRLs .Molecular Structure Analysis

The molecular formula of Pasireotide acetate is C60H70N10O11 . The molecular weight is 1107.279 .Chemical Reactions Analysis

Pasireotide, a novel multireceptor-targeted somatostatin receptor ligand (SRL), is characterized by a higher affinity to somatostatin receptor type 5 than type 2, unlike first-generation SRLs . Because of the broader binding profile, pasireotide has been suggested to have a greater clinical efficacy in acromegaly than first-generation SRLs .Physical And Chemical Properties Analysis

The molecular formula of Pasireotide acetate is C60H70N10O11 . The molecular weight is 1107.279 .Scientific Research Applications

Synthesis and Production : Pasireotide has been successfully synthesized via a liquid-phase total synthesis, demonstrating a practical and scalable method for producing this important peptide (Ma et al., 2019).

Clinical Applications in Endocrine Disorders : Pasireotide shows potential efficacy in treating acromegaly and Cushing's disease. It suppresses hormone secretion, including GH, IGF-I, and ACTH, which are key factors in these disorders (Schmid, 2008).

Impact on Glucose Metabolism : Treatment with Pasireotide can lead to hyperglycemia, primarily due to its effects on decreasing insulin secretion and incretin hormone responses, without significantly altering hepatic or peripheral insulin sensitivity (Henry et al., 2013).

Efficacy in Acromegaly Treatment : Pasireotide has demonstrated efficacy and safety in patients with acromegaly in a phase II trial, indicating its potential as an effective treatment for this condition (Petersenn et al., 2010).

Use in Neuroendocrine Tumors : It has been effective in controlling symptoms of carcinoid syndrome in patients with advanced neuroendocrine tumors refractory or resistant to octreotide LAR (Kvols et al., 2012).

Comparative Efficacy with Other Somatostatin Analogues : Pasireotide exhibits a higher incidence of hyperglycemia-related adverse events compared to first-generation somatostatin analogues, while showing superior efficacy in certain cases (McKeage, 2015).

First-in-Man Study Results : The first-in-man study of Pasireotide showed that it has a favorable safety, tolerability, and pharmacokinetic profile, with promising activity in suppressing the release of growth hormone (Golor et al., 2012).

Hyperglycemia Management : Effective management of hyperglycemia associated with Pasireotide treatment in Cushing's disease includes monitoring and treatment following standard diabetes mellitus guidelines (Colao et al., 2013).

Mechanism of Action and Clinical Applications : Pasireotide has a diverse application in the treatment of Cushing's disease, acromegaly, and potentially in neuroendocrine tumors due to its unique somatostatin receptor binding profile (Sawicka-Gutaj et al., 2018).

Long-Term Treatment Effects in Cushing's Disease : Long-term treatment with pasireotide in Cushing's disease shows significant reduction in tumor volume and potential full disease control in a substantial proportion of patients (Simeoli et al., 2015).

Mechanism of Action

Safety and Hazards

Pasireotide may cause serious side effects. Call your doctor at once if you have: fast or slow heartbeats; sudden dizziness (like you might pass out); high blood sugar --increased thirst, increased urination, fruity breath odor, tiredness, and weight loss even if you are more hungry than usual . Pasireotide may lower your cortisol levels. Tell your doctor if you have symptoms such as nausea, vomiting, appetite changes, headache, irritability, confusion, slurred speech, or feeling weak, tired, unsteady, anxious, shaky, or light-headed .

Future Directions

Pasireotide has been suggested to have a greater clinical efficacy in acromegaly than first-generation SRLs and to be efficacious in Cushing’s disease . This review presents data on the efficacy and safety of pasireotide treatment mostly in patients with acromegaly and Cushing’s disease . Moreover, other possible therapeutic applications of pasireotide are mentioned .

properties

IUPAC Name |

acetic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H66N10O9.C2H4O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;1-2(3)4/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1H3,(H,3,4)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKFNBBHVLMWQH-QKXVGOHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H70N10O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1107.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pasireotide acetate | |

CAS RN |

396091-76-2 | |

| Record name | Pasireotide acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASIREOTIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662X0VFR9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)